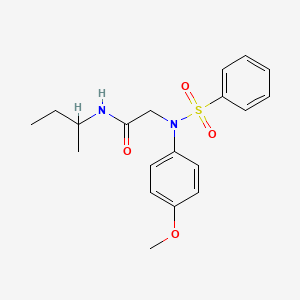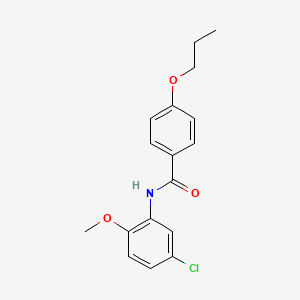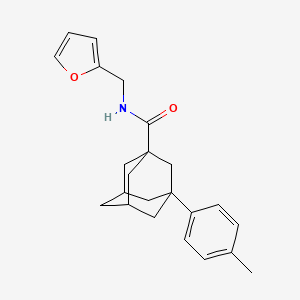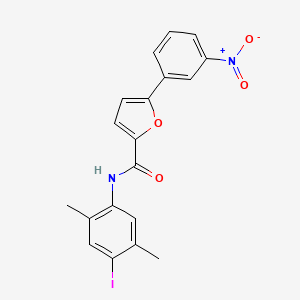![molecular formula C18H14FN3O2 B5037172 N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5037172.png)
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide, commonly known as FPhN, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FPhN belongs to the class of NAD+ (nicotinamide adenine dinucleotide) analogs, which play a crucial role in various biological processes, including energy metabolism and DNA repair.
Mécanisme D'action
FPhN acts as an NAD+ analog and interacts with various enzymes and proteins involved in cellular processes. It has been shown to activate sirtuins, a class of enzymes involved in regulating cellular metabolism and stress response. FPhN also modulates the activity of PARP-1 (poly (ADP-ribose) polymerase-1), an enzyme involved in DNA repair and cell death.
Biochemical and Physiological Effects:
FPhN has been shown to improve mitochondrial function and increase cellular energy production. It also exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines. FPhN has been shown to induce apoptosis (programmed cell death) in cancer cells and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPhN is its specificity towards NAD+-dependent enzymes, which makes it a useful tool in studying cellular metabolism and stress response. However, FPhN has limited solubility in water, which can make it challenging to use in certain experimental settings.
Orientations Futures
Future research on FPhN could focus on its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Further studies are needed to elucidate the precise mechanisms of action of FPhN and to optimize its pharmacological properties. Additionally, the development of more efficient synthesis methods and analogs of FPhN could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of FPhN involves the reaction of 2-fluorophenol with 3-pyridinemethanol in the presence of a base, followed by the addition of nicotinoyl chloride. The final product is obtained by purification through crystallization.
Applications De Recherche Scientifique
FPhN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. FPhN has also been investigated for its role in regulating energy metabolism and improving mitochondrial function.
Propriétés
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-7-1-2-8-16(15)24-18-14(6-4-10-21-18)12-22-17(23)13-5-3-9-20-11-13/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZADNLKWWSGIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNC(=O)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5037092.png)

![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037113.png)


![N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5037141.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5037143.png)

![4-[3-(1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]-2-methoxyphenyl acetate](/img/structure/B5037152.png)
![4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5037164.png)
![N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5037177.png)

![N-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5037191.png)
